6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one
Description
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a chromen-2-one core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
IUPAC Name |
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO5/c1-2-3-10-6-18(25)29-16-9-17(13(20)8-12(10)16)28-15-5-4-11(19(21,22)23)7-14(15)24(26)27/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZKZPCZQUGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-propyl-2H-chromen-2-one and 2-nitro-4-(trifluoromethyl)phenol.
Formation of Phenoxy Intermediate: The phenoxy intermediate is formed by reacting 2-nitro-4-(trifluoromethyl)phenol with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The phenoxy intermediate is then coupled with 6-chloro-4-propyl-2H-chromen-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. The presence of the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroglycofen ethyl ester: Another compound with a trifluoromethyl group and phenoxy moiety, used as a herbicide.
Acifluorfen: A compound with similar structural features, used as a herbicide.
Uniqueness
6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the chromen-2-one core differentiates it from other phenoxy derivatives, providing unique interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
